molecular formula C15H14N2O2 B3723406 2-hydroxybenzaldehyde [1-(2-hydroxyphenyl)ethylidene]hydrazone

2-hydroxybenzaldehyde [1-(2-hydroxyphenyl)ethylidene]hydrazone

Cat. No. B3723406
M. Wt: 254.28 g/mol
InChI Key: JJTNJEVKKPKKLH-OTYYAQKOSA-N
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Description

“2-hydroxybenzaldehyde [1-(2-hydroxyphenyl)ethylidene]hydrazone” is a complex compound. It is related to 2-hydroxybenzaldehyde, also known as Salicylaldehyde . Salicylaldehyde is an organic compound with the formula C6H4OH(CHO), and is one of the three isomers of hydroxybenzaldehyde .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transition metal complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of 2-hydroxybenzaldehyde, a related compound, is well established. It has a molecular weight of 122.1213 and its IUPAC Standard InChI is InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, transition metal complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-hydroxybenzaldehyde, a related compound, are well documented. It has a density of 1.167 g/cm3 at 20 °C, a melting point of -7 °C, and a vapor pressure of 0.0079 hPa at 25 °C .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their antimicrobial activities. It was found that the metal (II) complexes are more potent than free Schiff base ligands .

Safety and Hazards

The safety and hazards of 2-hydroxybenzaldehyde, a related compound, are known. It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

Future Directions

The future directions in the study of similar compounds involve their potential therapeutic applications. For instance, copper complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown promising antimicrobial activity, indicating good prospects for using copper complexes as antimicrobial drugs .

properties

IUPAC Name

2-[(E)-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(13-7-3-5-9-15(13)19)17-16-10-12-6-2-4-8-14(12)18/h2-10,18-19H,1H3/b16-10+,17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNJEVKKPKKLH-OTYYAQKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=CC1=CC=CC=C1O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\C1=CC=CC=C1O)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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